Hydroxybufuralol maleate

CYP2D6 phenotyping HPLC-fluorescence limit of detection

Hydroxybufuralol maleate (CAS 1185069-74-2, free base) is the maleate salt of 1′-hydroxybufuralol, the primary CYP2D6-mediated metabolite of the β-adrenoceptor antagonist bufuralol. As the analytical reference standard for the bufuralol 1′-hydroxylation reaction—a prototypical catalytic monitor of human cytochrome P450 2D6 activity—this compound is supplied at ≥98% purity (HPLC), with a molecular formula of C₁₆H₂₃NO₃·C₄H₄O₄ (MW 393.43 g/mol), a melting point of 159–160.5 °C, and confirmed water solubility.

Molecular Formula C20H27NO7
Molecular Weight 393.4 g/mol
Cat. No. B12047642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxybufuralol maleate
Molecular FormulaC20H27NO7
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H23NO3.C4H4O4/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4;5-3(6)1-2-4(7)8/h5-8,10,13,17-19H,9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyUCHVLIWUAUXBBC-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxybufuralol Maleate for CYP2D6 Assays: Reference Standard and Analytical Benchmark


Hydroxybufuralol maleate (CAS 1185069-74-2, free base) is the maleate salt of 1′-hydroxybufuralol, the primary CYP2D6-mediated metabolite of the β-adrenoceptor antagonist bufuralol . As the analytical reference standard for the bufuralol 1′-hydroxylation reaction—a prototypical catalytic monitor of human cytochrome P450 2D6 activity—this compound is supplied at ≥98% purity (HPLC), with a molecular formula of C₁₆H₂₃NO₃·C₄H₄O₄ (MW 393.43 g/mol), a melting point of 159–160.5 °C, and confirmed water solubility . Its well-characterized fluorescence properties (excitation 252 nm, emission 302 nm) enable high-sensitivity detection without radiolabeled substrates, forming the analytical basis for CYP2D6 phenotyping, drug–drug interaction screening, and pharmacogenetic variant characterization [1].

Why Hydroxybufuralol Maleate Cannot Be Replaced by Alternative CYP2D6 Probe Metabolites in Quantitative Assays


CYP2D6 probe substrates are not interchangeable due to substantial differences in enzyme selectivity, analytical detection sensitivity, and cross-reactivity with other cytochrome P450 isoforms. Bufuralol 1′-hydroxylation, although historically regarded as CYP2D6-selective, is also catalyzed by CYP2C19 with a 7-fold higher Km (36 μM vs. ~5 μM) and 37-fold lower intrinsic clearance than CYP2D6 [1]. This dual-enzyme contribution is exploitable for simultaneous CYP2D6/CYP2C19 phenotyping—a capability absent from debrisoquine 4-hydroxylation or dextromethorphan O-demethylation—but it also means that using the incorrect metabolite standard or a non-maleate salt form can introduce quantification errors, solubility failures, or isoform misattribution [2]. The quantitative differentiation evidence below demonstrates why hydroxybufuralol maleate, specifically, provides procurement-relevant advantages over the free base, over alternative probe metabolite standards, and over the parent compound bufuralol.

Hydroxybufuralol Maleate: Head-to-Head Quantitative Evidence for Scientific Procurement Decisions


Fluorescence Detection Sensitivity: 1′-Hydroxybufuralol vs. 4-Hydroxydebrisoquine LOD Comparison

In a direct head-to-head comparison using reversed-phase ion-pair HPLC with fluorescence detection, 1′-hydroxybufuralol achieved a minimal detectable level of 0.1 ng/ml, an 8-fold lower limit of detection than 4-hydroxydebrisoquine (0.8 ng/ml), and equivalent to dextrorphan (0.1 ng/ml) [1]. This superior sensitivity is attributable to the intrinsic fluorescence of the benzofuran chromophore (excitation 252 nm, emission 302 nm) of 1′-hydroxybufuralol, which eliminates the requirement for derivatization or radiolabeled substrate that complicates debrisoquine-based assays [2].

CYP2D6 phenotyping HPLC-fluorescence limit of detection

CYP2D6 vs. CYP2C19 Intrinsic Clearance Selectivity: Quantitative Isoform Discrimination

Using recombinant baculovirus-expressed enzymes, bufuralol 1′-hydroxylation by CYP2C19 exhibited an apparent Km of 36 μM, approximately 7-fold higher than the Km for recombinant CYP2D6 (~5 μM), and the intrinsic clearance (Vmax/Km) for CYP2D6 was 37-fold higher than for CYP2C19 [1]. In human liver microsomes (HLM) retaining CYP2D6 activity, the Km was 14 μM; selective CYP2D6 inhibition with quinidine shifted the Km to 38 μM, matching the recombinant CYP2C19 value [1]. By contrast, alternative probes such as debrisoquine and dextromethorphan do not exhibit a comparable dual-isoform kinetic signature that is cleanly resolvable by selective chemical inhibition in a single substrate incubation.

CYP2D6 selectivity CYP2C19 cross-reactivity intrinsic clearance

Maleate Salt Aqueous Solubility: Formulation-Ready Standard vs. Free Base Limitations

Hydroxybufuralol maleate salt is confirmed water-soluble at room temperature and supplied as a solid with defined melting point (159–160.5 °C), ≥98% purity (HPLC), and ≥1 year stability under recommended storage (2–8 °C) [1]. The free base form (CAS 57704-16-2) has limited aqueous solubility, requiring organic co-solvents (e.g., DMSO, ethanol) for stock solution preparation—co-solvents that are known to inhibit multiple CYP isoforms at concentrations as low as 0.1–1% (v/v), potentially confounding kinetic determinations [2]. The maleate counterion confers aqueous solubility without introducing CYP-inhibitory organic solvents, making the maleate salt the formulation-ready standard for direct aqueous dilution into microsomal incubation buffers.

salt form aqueous solubility in vitro assay preparation

CYP2D6 Variant Discrimination: Bufuralol Km Stability Across Expression Systems vs. Dextromethorphan

When CYP2D6.17 (the reduced-activity variant prevalent in African populations) was compared to wild-type CYP2D6.1 across two expression systems, bufuralol 1′-hydroxylation showed more consistent kinetic behavior than dextromethorphan O-demethylation. In COS-7 cells, CYP2D6.17 exhibited no appreciable Km change for bufuralol (Vmax decreased 50%), whereas dextromethorphan showed a 2-fold Km increase and 50% Vmax reduction [1]. In the baculovirus system, CYP2D6.17 produced a 2-fold Km increase and 50% Vmax reduction for bufuralol, compared to a 6-fold Km increase (no Vmax change) for dextromethorphan and a 3-fold Km increase (no Vmax change) for debrisoquine [1]. The substrate-dependent and expression-system-dependent variability in dextromethorphan kinetics (2-fold vs. 6-fold Km shift) complicates cross-study comparisons, whereas bufuralol's narrower range of Km perturbation (no change to 2-fold) across systems provides a more reproducible signal for CYP2D6.17 activity [2].

CYP2D6.17 pharmacogenetic variant expression system dependence

Diastereomer-Selective Metabolism: Unique Dual CYP2D6/CYP2C19 Phenotyping in a Single Incubation

Using a chiral HPLC method that resolves four 1″-hydroxybufuralol diastereomers, Narimatsu et al. (2002) demonstrated that CYP2D6 and CYP2C19 produce opposite diastereomer selectivity patterns: CYP2D6-type microsomes preferentially form 1″S-OH > 1″R-OH bufuralol, whereas CYP2C19-type microsomes yield 1″R-OH > 1″S-OH [1]. In a panel of four human liver microsome samples, three donors exhibited the CYP2D6-type pattern and one donor exhibited the CYP2C19-type pattern; quinidine (CYP2D6 inhibitor) selectively suppressed the CYP2D6-type fractions, while omeprazole (CYP2C19 inhibitor) suppressed the CYP2C19-type fraction [1]. Neither debrisoquine 4-hydroxylation nor dextromethorphan O-demethylation generates diastereomer products that permit simultaneous CYP2D6/CYP2C19 phenotyping from a single probe substrate incubation. This capability is unique to the bufuralol/bufuralol metabolite system.

diastereomer selectivity CYP2D6/CYP2C19 phenotyping chiral HPLC

Hydroxybufuralol Maleate: Evidence-Backed Procurement Scenarios for Drug Metabolism and Pharmacogenetic Laboratories


CYP2D6 Inhibition Screening in Early-Stage Drug Discovery Using Cocktail Probe Substrates

In high-throughput CYP inhibition cocktail assays employing LC-MS/MS, 1′-hydroxybufuralol serves as the CYP2D6-specific metabolite endpoint alongside 4-hydroxydiclofenac (CYP2C9) and 1′-/4-hydroxymidazolam (CYP3A), with results well-correlated to single-probe inhibition assays [1]. The maleate salt form's water solubility eliminates DMSO carryover artifacts in automated liquid handling systems, while the 37-fold intrinsic clearance advantage for CYP2D6 over CYP2C19 [2] ensures that CYP2D6 inhibition signals are not confounded by CYP2C19 contribution when using the metabolite standard for calibration. For discovery DDI groups, procuring hydroxybufuralol maleate as the certified analytical standard directly supports regulatory-compliant CYP2D6 inhibition assessment (IC₅₀ determination) required for IND filings.

Pharmacogenetic Characterization of CYP2D6 Allelic Variants in Recombinant Expression Systems

When characterizing the functional impact of CYP2D6 allelic variants (e.g., CYP2D6*17, CYP2D6*29, CYP2D6*10) using recombinant expression systems, bufuralol 1′-hydroxylation provides less expression-system-dependent kinetic distortion than dextromethorphan O-demethylation, as evidenced by the narrower range of Km perturbation for CYP2D6.17 across COS-7 and baculovirus systems (no change to 2-fold for bufuralol vs. 2-fold to 6-fold for dextromethorphan) [3]. The ≥98% purity and ≥1 year stability of the maleate salt ensure lot-to-lot consistency for multi-year pharmacogenetic variant characterization programs, while the fluorescence detection sensitivity (LOD 0.1 ng/ml) [4] permits accurate quantification of residual activity in low-activity variants without MS dependence.

Simultaneous CYP2D6/CYP2C19 Reaction Phenotyping in Genotyped Human Liver Microsome Panels

For contract research organizations (CROs) and pharmaceutical development teams conducting reaction phenotyping to assign fractional CYP contributions (fm) to drug clearance pathways, the diastereomer-selective 1″-hydroxylation of bufuralol uniquely enables simultaneous CYP2D6 and CYP2C19 activity assessment in a single HLM incubation with chiral HPLC resolution [5]. The opposite diastereomer selectivity patterns (CYP2D6-type = 1″R-OH < 1″S-OH; CYP2C19-type = 1″R-OH > 1″S-OH) coupled with selective chemical inhibition (quinidine for CYP2D6, omeprazole for CYP2C19) provide orthogonal confirmation of isoform assignment [5]. Procuring hydroxybufuralol maleate as the diastereomer mixture reference standard directly enables this dual-phenotyping workflow, reducing the number of probe substrate metabolite standards required from four (debrisoquine + 4-hydroxydebrisoquine + S-mephenytoin + 4′-hydroxymephenytoin) to one.

LC-MS/MS Bioanalytical Method Development and Validation with Deuterated Internal Standard

For bioanalytical laboratories developing validated LC-MS/MS methods for bufuralol and 1′-hydroxybufuralol quantification in plasma or hepatocyte incubations, the availability of [²H₉]-1′-hydroxybufuralol maleate salt (CAS 1261432-43-2) as a stable isotope-labeled internal standard compensates for matrix effects and ionization variability [6]. The non-deuterated hydroxybufuralol maleate serves as the primary calibration standard, with the matched deuterated analog providing identical chromatographic retention, extraction recovery, and ionization efficiency. This paired procurement strategy—non-deuterated standard plus deuterated internal standard, both as water-soluble maleate salts—directly supports method validation per FDA/EMA bioanalytical guidance with minimized solvent interference in sample preparation.

Quote Request

Request a Quote for Hydroxybufuralol maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.